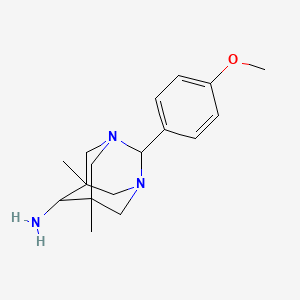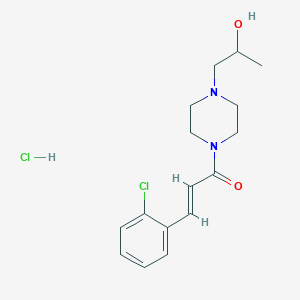
2,2-Diethyl-4-prop-2-enylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Diethyl-4-prop-2-enylthiomorpholine (DEPT) is a heterocyclic compound that contains a morpholine ring and a thioether group. DEPT has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
Crystal Packing and Interaction Studies
Research on compounds structurally similar to 2,2-Diethyl-4-prop-2-enylthiomorpholine, like ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, has focused on understanding crystal packing and molecular interactions. These studies have revealed unique N⋯π and O⋯π interactions, which are less common than hydrogen bonds, and play a crucial role in the crystal structure formation (Zhang, Wu, & Zhang, 2011).
Synthesis and Application in Organic Chemistry
Compounds related to 2,2-Diethyl-4-prop-2-enylthiomorpholine have been used in the synthesis of various organic compounds. For example, diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes, demonstrating the role of similar compounds in organic synthesis (Marinetti & Savignac, 2003).
Antimicrobial Activity
A study on diethyl 2,2'-(thiocarbonyl-bis(sulfanediyl))-diacetate, a compound in the trithiocarbonate class, revealed broad-spectrum antimicrobial activity. This compound, which shares functional groups with 2,2-Diethyl-4-prop-2-enylthiomorpholine, could be used as a lead compound in antimicrobial research (Mabkhot et al., 2019).
Corrosion Inhibition
Research on α-aminophosphonates, like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, has shown their effectiveness as corrosion inhibitors. These compounds, structurally related to 2,2-Diethyl-4-prop-2-enylthiomorpholine, have been used in industrial pickling processes, demonstrating their practical applications in corrosion control (Gupta et al., 2017).
Photografting in Polymer Science
The N,N-diethyl dithiocarbamato group, found in compounds similar to 2,2-Diethyl-4-prop-2-enylthiomorpholine, has been used as an initiator in photopolymerization processes. This has implications for the development of novel materials and coatings in polymer science (Bhuyan & Kakati, 2009).
α-Glucosidase Inhibition for Diabetes Management
Research into diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates, which share some structural features with 2,2-Diethyl-4-prop-2-enylthiomorpholine, has shown their potential as α-glucosidase inhibitors. This suggests a possible application in diabetes management (Shaik et al., 2020).
properties
IUPAC Name |
2,2-diethyl-4-prop-2-enylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS/c1-4-7-12-8-9-13-11(5-2,6-3)10-12/h4H,1,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXRIRVVVPSGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCS1)CC=C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethyl-4-prop-2-enylthiomorpholine | |
CAS RN |
1876557-27-5 |
Source


|
| Record name | 2,2-diethyl-4-(prop-2-en-1-yl)thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-2-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2423483.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2423490.png)
![(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2423492.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2423493.png)
![6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2423495.png)
![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine](/img/structure/B2423499.png)


![Methyl 2-amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2423503.png)

![(4-Phenyloxan-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2423505.png)